5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thioamide under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: 5-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid.
Reduction: 5-(3-(Trifluoromethyl)phenyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various proteins, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde
- 5-(3-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde
- 5-(3-(Trifluoromethyl)phenyl)imidazole-2-carbaldehyde
Uniqueness
5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H6F3NOS |
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Molecular Weight |
257.23 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-2-7(4-8)9-5-15-10(6-16)17-9/h1-6H |
InChI Key |
CNQAUTKBIATATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(S2)C=O |
Origin of Product |
United States |
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